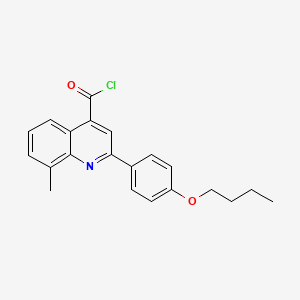

2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride

CAS No.: 1160254-59-0

Cat. No.: VC2551516

Molecular Formula: C21H20ClNO2

Molecular Weight: 353.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160254-59-0 |

|---|---|

| Molecular Formula | C21H20ClNO2 |

| Molecular Weight | 353.8 g/mol |

| IUPAC Name | 2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 |

| Standard InChI Key | SZRHZKUCESFDCP-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C |

Introduction

Chemical Identity and Basic Properties

2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a complex organic compound belonging to the quinoline family of heterocyclic compounds. It is characterized by its unique molecular structure, which incorporates a quinoline core with specific functional group substitutions. The compound features a butoxy group attached to a phenyl ring at position 2 of the quinoline system, a methyl group at position 8, and a carbonyl chloride functional group at position 4.

The chemical identity and basic physicochemical properties of the compound are summarized in Table 1.

| Property | Value |

|---|---|

| Chemical Name | 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride |

| CAS Number | 1160254-59-0 |

| Molecular Formula | C₂₁H₂₀ClNO₂ |

| Molecular Weight | 353.85 g/mol |

| MFCD Number | MFCD03421216 |

| InChI Key | SZRHZKUCESFDCP-UHFFFAOYSA-N |

| Typical Purity | 95% |

This compound exists as a solid at standard room temperature and pressure, displaying characteristic reactivity patterns associated with acid chlorides and quinoline derivatives .

Structural Characteristics and Chemical Architecture

Core Structure Analysis

The molecular framework of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride consists of several key structural components that contribute to its chemical behavior and potential applications. The backbone features a quinoline heterocycle, which contains a fused benzene ring and a pyridine ring. This bicyclic aromatic system provides rigidity to the molecule and serves as a platform for the specific functional group substitutions.

The substitution pattern includes a 4-butoxyphenyl group attached at the C-2 position of the quinoline ring, creating an extended conjugated system. The butoxy group (CH₃CH₂CH₂CH₂O-) attached to the phenyl ring introduces lipophilicity to the molecule, potentially enhancing membrane permeability in biological systems. At position 8 of the quinoline ring, a methyl group is present, which can influence the electronic distribution within the aromatic system .

Functional Group Analysis

The most reactive functional group in this compound is the carbonyl chloride (acid chloride) moiety at position 4 of the quinoline ring. This group is particularly susceptible to nucleophilic attack and can readily participate in various substitution reactions to form derivatives such as esters, amides, and other carbonyl-containing compounds. The presence of this highly reactive functionality makes the compound valuable as a synthetic intermediate in organic chemistry.

Synthesis Methodologies

The synthesis of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step processes that require careful control of reaction conditions and purification techniques.

Friedländer Synthesis Approach

One of the common synthetic pathways for preparing the quinoline core structure is the Friedländer synthesis. This approach involves the condensation of 2-aminobenzaldehyde derivatives (or related compounds) with ketones that possess an α-methylene group. For the synthesis of the target compound, modifications to the standard Friedländer method may be employed to introduce the specific substitution pattern.

The synthesis typically proceeds through the following general steps:

-

Preparation of a suitably substituted 2-aminobenzaldehyde derivative bearing the methyl group at what will become position 8 of the quinoline

-

Condensation with an appropriate ketone to form the quinoline core structure

-

Introduction of the 4-butoxyphenyl group at position 2, potentially through cross-coupling reactions

-

Functionalization of position 4 to introduce the carboxylic acid group

-

Conversion of the carboxylic acid to the acid chloride using reagents such as thionyl chloride or oxalyl chloride

Reaction Conditions and Optimizations

The synthesis of this compound requires careful control of reaction conditions, including temperature, solvent selection, and catalyst systems. The final conversion of the carboxylic acid precursor to the acid chloride typically employs thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of DMF (dimethylformamide). This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acid chloride product.

Applications in Research and Development

Medicinal Chemistry Applications

Quinoline derivatives broadly show significant biological activities, making them important scaffolds in medicinal chemistry. While specific data on the biological activity of 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride itself is limited, the compound serves as a valuable intermediate in the synthesis of potential therapeutic agents.

The reactive acid chloride group allows for the facile preparation of a library of derivatives that can be screened for biological activities. Quinoline-based compounds have demonstrated various pharmacological properties, including:

-

Antimalarial activity

-

Antibacterial properties

-

Anti-inflammatory effects

-

Anticancer potential

The strategic modification of the acid chloride functionality through reactions with biologically relevant nucleophiles can produce compounds with optimized drug-like properties and targeted biological activities.

Material Science Applications

Beyond medicinal chemistry, quinoline derivatives have applications in material science, particularly in the development of:

-

Fluorescent probes and sensors

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic materials

-

Coordination complexes with unique optical properties

The extended π-conjugated system in 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride and its derivatives contributes to their potential utility in these applications.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

The search results reveal information about two closely related compounds that share structural similarities with 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride:

-

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS: 1160254-57-8)

-

2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride (CAS: 1160255-88-8)

Table 2 presents a comparison of key properties among these structural analogs:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-59-0 | C₂₁H₂₀ClNO₂ | 353.85 | Reference compound |

| 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride | 1160254-57-8 | C₂₀H₁₈ClNO₂ | 339.80 | Isopropoxy instead of butoxy group |

| 2-(4-Butoxyphenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride | 1160255-88-8 | C₂₁H₁₉Cl₂NO₂ | 388.29 | Additional chlorine at position 7 |

The variations in the alkoxy substituent (butoxy versus isopropoxy) and the presence of additional substituents (such as the 7-chloro group) can significantly influence the physicochemical properties, reactivity patterns, and potential biological activities of these compounds .

Structure-Property Relationships

These structural modifications can affect several important properties:

-

Lipophilicity: The butoxy group typically confers greater lipophilicity than the isopropoxy group, potentially influencing membrane permeability and distribution in biological systems

-

Steric factors: The different spatial arrangements of the alkoxy groups can impact binding interactions with potential biological targets

-

Electronic effects: The additional chlorine substituent in the 7-chloro derivative can alter the electronic distribution within the quinoline ring system, potentially affecting reactivity and binding characteristics

-

Metabolic stability: Different substituents may influence the susceptibility of these compounds to metabolic processes, affecting their half-life in biological systems

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume